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Introduction
The fixed 20:1 combination of cafedrine and theodrenaline, commercially known as Akrinor®, is

a well-established therapeutic option in Germany for managing hypotensive states, particularly

during anesthesia and in emergency medicine.[1] This guide provides a comprehensive

overview of the validated mechanism of action of this combination drug, presenting supporting

experimental data, detailed methodologies for key experiments, and a comparison with other

commonly used vasopressors.

Theodrenaline is a conjugate of noradrenaline and theophylline, while cafedrine is a conjugate

of norephedrine and theophylline.[1][2][3] The primary therapeutic effect of the combination is a

rapid and sustained increase in mean arterial pressure (MAP).[1][2] This is achieved primarily

by enhancing cardiac preload, stroke volume, and cardiac output, with minimal impact on heart

rate and systemic vascular resistance.[1][2]

Proposed Mechanism of Action
The hemodynamic effects of the theodrenaline/cafedrine combination are attributed to a multi-

faceted mechanism of action involving direct and indirect sympathomimetic effects, as well as

the potential for phosphodiesterase (PDE) inhibition.
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Direct Adrenergic Receptor Stimulation: The noradrenaline component of theodrenaline

directly stimulates both α- and β-adrenergic receptors. The primary cardiac effects are

mediated through the activation of β1-adrenoceptors in cardiomyocytes.[1][3]

Indirect Sympathomimetic Action: The norephedrine moiety of cafedrine is understood to act

as an indirect sympathomimetic agent, triggering the release of endogenous noradrenaline

from sympathetic nerve terminals.[1][3][4]

Phosphodiesterase (PDE) Inhibition: The theophylline component of both molecules is a

known non-selective PDE inhibitor.[1] By inhibiting the breakdown of cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), theophylline can

potentiate the downstream signaling of β-adrenergic receptor activation, leading to enhanced

inotropy and vasodilation.[1][3][4] However, some research suggests that this PDE inhibition

may only be significant at clinically irrelevant, high concentrations.[5]

Signaling Pathways
The signaling pathways for the cardiac and vascular effects of theodrenaline and cafedrine are

depicted below.
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Cardiac myocyte signaling pathway for increased inotropy.
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Experimental Validation Data
The following tables summarize key quantitative data from in vitro and in vivo studies that

validate the proposed mechanism of action.

Table 1: In Vitro Functional Activity
Parameter

Drug/Combina
tion

Value
Tissue/Cell
Type

Reference

EC50 (Positive

Inotropic Effect)
Akrinor™ 41 ± 3 mg/L

Human atrial

trabeculae
[6]

EC50 (Particle

Transport

Velocity)

Cafedrine/Theod

renaline (20:1)

0.46 µM (9.6 µM

cafedrine + 0.46

µM

theodrenaline)

Murine trachea [7]

Cafedrine 408 µM Murine trachea [7]

Theodrenaline 4 µM Murine trachea [7]

EC50

(Intracellular

Ca2+ Release)

Cafedrine/Theod

renaline (20:1)

0.35 mM (7.32

mM cafedrine +

0.35 mM

theodrenaline)

Human tracheal

epithelial cells
[8]

Cafedrine 3.14 mM
Human tracheal

epithelial cells
[8]

Theodrenaline 3.45 mM
Human tracheal

epithelial cells
[8]

Note: Specific adrenergic receptor binding affinities (Ki or Kd values) and PDE inhibition IC50

values for theodrenaline and cafedrine are not readily available in the reviewed literature.

Table 2: In Vivo Hemodynamic Effects in Humans
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Parameter
Cafedrine/The
odrenaline
Dose

Change from
Baseline

Patient
Population

Reference

Mean Arterial

Pressure (MAP)
1.27 ± 1.0 mg/kg

↑ 11 ± 16 mmHg

within 5 min

Anesthesia

patients
[9]

60 mg/3 mg
↑ ~60% at 10

min

Anesthesia-

induced

hypotension

[10]

Cardiac Index

(CI)
60 mg/3 mg ↑ 17%

Anesthesia-

induced

hypotension

[10]

Systemic

Vascular

Resistance Index

(SVRI)

60 mg/3 mg ↑ 42%

Anesthesia-

induced

hypotension

[10]

Global End-

Diastolic Index

(GEDI)

60 mg/3 mg ↑ 9%

Anesthesia-

induced

hypotension

[10]

Comparison with Alternative Vasopressors
Theodrenaline/cafedrine exhibits a distinct hemodynamic profile compared to other commonly

used vasopressors such as phenylephrine and ephedrine.

Table 3: Comparison of Hemodynamic Effects
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Feature
Theodrenaline/Cafe
drine

Phenylephrine Ephedrine

Primary Mechanism

Mixed α- and β-

adrenergic agonist

(direct & indirect),

potential PDE

inhibition

Predominantly α1-

adrenergic agonist

Mixed α- and β-

adrenergic agonist

(direct & indirect)

Cardiac Output Increased[1][2]
Decreased (due to

reflex bradycardia)[1]
Increased[1]

Heart Rate
Largely unchanged[1]

[2]

Decreased (reflex

bradycardia)[1]
Increased[1]

Systemic Vascular

Resistance

Largely unchanged[1]

[2]
Markedly increased[1] Variable

A prospective, non-interventional study (HYPOTENS trial) comparing cafedrine/theodrenaline

with ephedrine for intraoperative hypotension found that while both were effective, the blood

pressure increase was more pronounced with cafedrine/theodrenaline, and fewer additional

vasopressor doses were required.[11][12][13] Heart rate remained more stable with

cafedrine/theodrenaline compared to the dose-dependent increase seen with ephedrine.[11]

[12]

Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mechanism

of action of theodrenaline/cafedrine.

Measurement of Positive Inotropic Effect in Human
Atrial Trabeculae
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Protocol: Inotropic Effect Measurement

Start

Prepare human atrial
trabeculae from

right atrial appendages

Mount trabeculae in
organ baths with Krebs-
Henseleit solution (37°C)

Electrically stimulate
at 1 Hz

Allow to stabilize

Add β-adrenoceptor
antagonists (e.g., CGP

20712A for β1, ICI 118,551
for β2) or vehicle

Cumulatively add
Akrinor™ to construct

concentration-response curve

Measure isometric
contraction force

Analyze data to
determine EC50 and

maximum effect

End

Click to download full resolution via product page

Workflow for measuring the inotropic effect.
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Objective: To quantify the direct effect of theodrenaline/cafedrine on myocardial contractility

and identify the involved adrenergic receptor subtypes.

Methodology:

Tissue Preparation: Human atrial trabeculae are dissected from right atrial appendages

obtained during cardiac surgery.

Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit

solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

Stimulation: The trabeculae are electrically stimulated at a frequency of 1 Hz.

Stabilization: The preparations are allowed to equilibrate until a stable baseline contractile

force is achieved.

Antagonist Incubation: To determine the receptor subtype involvement, preparations are

incubated with selective β1-adrenoceptor antagonists (e.g., CGP 20712A) or β2-

adrenoceptor antagonists (e.g., ICI 118,551) prior to the addition of the agonist. A control

group receives a vehicle.

Concentration-Response Curve: Theodrenaline/cafedrine (Akrinor™) is added cumulatively

to the organ bath in increasing concentrations.

Data Acquisition: The isometric contraction force is recorded after each addition.

Data Analysis: The data are used to construct a concentration-response curve, and the EC50

(the concentration that produces 50% of the maximal response) is calculated.

(Based on the methodology described in Weitzel et al., 2017)[14][6]

Assessment of Intracellular Calcium Release
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Protocol: Intracellular Ca2+ Measurement
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Workflow for measuring intracellular calcium release.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1232935?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To measure the ability of theodrenaline/cafedrine to induce the release of

intracellular calcium, a key step in smooth muscle contraction and other cellular processes.

Methodology:

Cell Culture: Human tracheal epithelial cells are cultured on glass coverslips.

Dye Loading: The cells are incubated with a ratiometric fluorescent calcium indicator, such

as Fura-2 AM, which can enter the cells.

Washing: After incubation, the cells are washed to remove any extracellular dye.

Microscopy: The coverslip is mounted on a fluorescence microscope equipped for ratiometric

imaging.

Baseline Measurement: A baseline fluorescence ratio is recorded by alternating the

excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.

Drug Application: A solution containing theodrenaline/cafedrine, cafedrine alone, or

theodrenaline alone is added to the cells.

Data Acquisition: The fluorescence ratio is continuously recorded to monitor changes in

intracellular calcium concentration over time.

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the

change in intracellular calcium concentration. This allows for the quantification of the calcium

release kinetics and the determination of EC50 values.

(Based on the methodology described in Schmidt et al., 2023)[5][8]

Conclusion
The mechanism of action of the theodrenaline/cafedrine combination is a synergistic interplay

of direct and indirect sympathomimetic effects, primarily mediated through β1-adrenergic

receptors in the heart, leading to increased cardiac output. The role of phosphodiesterase

inhibition by the theophylline moiety appears to be less significant at clinically relevant

concentrations. The resulting hemodynamic profile, characterized by an increase in blood

pressure without a significant change in heart rate or systemic vascular resistance,
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distinguishes it from other vasopressors like phenylephrine and ephedrine. The available

experimental data provides a solid foundation for understanding its clinical efficacy in treating

hypotensive states. Further research to delineate the precise binding affinities and PDE

inhibition profiles would provide a more complete picture of its pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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